molecular formula C10H20O2 B1581428 p-Menthane hydroperoxide CAS No. 80-47-7

p-Menthane hydroperoxide

Cat. No. B1581428
CAS RN: 80-47-7
M. Wt: 172.26 g/mol
InChI Key: XSZYESUNPWGWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Menthane hydroperoxide (PMHP) is an organic peroxide with a distinctive odor. It finds industrial applications as a polymerization initiator for emulsion polymerizations. Typically, it is available in light yellow liquid solutions with a strength of approximately 50% .


Molecular Structure Analysis

PMHP has the following molecular formula: C10H20O2 . Its molar mass is approximately 172.27 g/mol . The chemical structure consists of a cyclohexane ring with a hydroperoxy group (OOH) attached to the p-menthyl position.


Physical And Chemical Properties Analysis

  • Hazards : PMHP is oxidizing, flammable, and can cause severe burns. Above 60°C, explosive decomposition is possible .

Scientific Research Applications

Synthesis and Production

  • p-Menthane hydroperoxide (PMHP) can be synthesized using menthane as a material and oxygen in the air as an oxidizer. This process involves a continuous bubbling reactor with a catalyst, followed by purification through vacuum distillation. The method proves effective under specific reaction time and temperature conditions, particularly at 110°C (Li Bao-lei, 2012).

Catalysis in Chemical Reactions

  • The aerobic oxidation of p-menthane to PMHP in the presence of metalloporphyrins has been studied. Variables like the structure of metalloporphyrin, air flow rate, and temperature were found to significantly impact the yield and formation rate of PMHP. Optimal conditions for this reaction involve a temperature of 120°C and reaction time of around 5 hours (Weijun Yang et al., 2007).

Anti-Tumor Applications

  • Studies have demonstrated the cytotoxicity of p-menthane derivatives against human tumor cells. For instance, perillaldehyde 8,9-epoxide, a p-menthane class derivative, showed significant antitumor activity without systemic toxicity in experimental models (L. Andrade et al., 2016).

Potential in Cancer Treatment

  • An investigation into the cytotoxic potential of p-menthane derivatives, including analogues of perillyl alcohol, revealed that certain derivatives exhibit high cytotoxic activity against various human tumor cell lines. This suggests their potential in cancer treatment (L. Andrade et al., 2015).

Applications in Polymerization Processes

  • p-Menthane hydroperoxide has been evaluated as an initiator for the polymerization of styrene-butadiene rubber (SBR) at low temperatures. It was found to produce satisfactory reaction rates and polymer viscosity, indicating its utility in polymer manufacturing processes (Bailey Bennett et al., 1973).

Trypanocidal Properties

  • p-Menthane hydroperoxide, isolated from Laurus nobilis L., has shown trypanocidal activity, suggesting potential applications in treating infections caused by Trypanosoma cruzi (Nahoko Uchiyama et al., 2002).

Removal of Pollutants

  • Studies on the absorption of nitric oxide by organic tertiary hydroperoxides, including p-menthanyl hydroperoxide, in solutions of n-hexadecane have shown potential applications in environmental pollutant removal (H. Perlmutter et al., 1993).

Green Solvent Applications

  • p-Menthane, derived from hydrogenation of d-limonene, is being explored as a green alternative solvent for the extraction and solubilization of natural substances, highlighting its potential in environmentally friendly industrial processes (Sara Madji et al., 2019).

properties

IUPAC Name

1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZYESUNPWGWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Record name P-MENTHANE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025533
Record name p-Menthane hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-menthane hydroperoxide is a clear pale yellow viscous liquid. (NTP, 1992)
Record name P-MENTHANE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

127 °F (NTP, 1992)
Record name P-MENTHANE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992)
Record name P-MENTHANE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.910 to 0.925 at 59.9 °F (NTP, 1992)
Record name P-MENTHANE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

p-Menthane hydroperoxide

CAS RN

80-47-7, 143970-15-4
Record name P-MENTHANE HYDROPEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4158
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Menthane hydroperoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Menthane hydroperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Menthane hydroperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143970154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Menthane hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1-(4-methylcyclohexyl)ethyl hydroperoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-MENTHANE HYDROPEROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAV10JRD6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Menthane hydroperoxide
Reactant of Route 2
p-Menthane hydroperoxide
Reactant of Route 3
p-Menthane hydroperoxide
Reactant of Route 4
p-Menthane hydroperoxide
Reactant of Route 5
p-Menthane hydroperoxide
Reactant of Route 6
p-Menthane hydroperoxide

Citations

For This Compound
144
Citations
W Yang, N Tao, C Guo - Journal of Central South University of Technology, 2007 - Springer
… In this work, the aerobic oxidation of p-menthane to produce p-menthane hydroperoxide was investigated in the presence of metalloporphyrins at atmospheric pressure. …
Number of citations: 3 link.springer.com
JS Stinson, GS Fisher, JE Hawkins - The Journal of Organic …, 1959 - ACS Publications
… p-Menthane hydroperoxide was found to undergo a first order thermal decomposition with … the production, structure and properties of p-menthane hydroperoxide comparable in scope to …
Number of citations: 7 pubs.acs.org
RJ Orr, HL Williams - The Journal of Physical Chemistry, 1953 - ACS Publications
… p-Menthane hydroperoxide sodium salt was prepared but the salt proved unstable and it was impossible to get consistent results over a period of time. Difficultieswith the stability ofthe …
Number of citations: 30 pubs.acs.org
H Ao - 1992 - digitalcommons.njit.edu
… The definition and calculation of the nitrogen material balance in these experiments with p-menthane hydroperoxide as the NO oxidizer are described in this section* 4.3.1 Definition of …
Number of citations: 3 digitalcommons.njit.edu
阳卫军, 陶能烨, 郭灿城 - 中南工业大学学报: 英文版, 2007 - cqvip.com
: The aerobic oxidation of p-menthane to p-menthane hydroperoxide (PMHP) in the presence of metalloporphyrins was investigated in an intermittent mode under an atmospheric …
Number of citations: 4 www.cqvip.com
GS Fisher, LA Goldblatt, I Kniel… - Industrial & Engineering …, 1951 - ACS Publications
This work was undertaken as part of a program of re-search looking toward the increased utilization of turpen-tine as a chemical raw material. Turpentine, an agricul-tural commodity …
Number of citations: 20 pubs.acs.org
N Uchiyama, K Matsunaga, F Kiuchi… - Chemical and …, 2002 - jstage.jst.go.jp
… Activity-guided fractionation of the methanol extract resulted in the isolation of two guaianolides, dehydrocostus lactone (1) and zaluzanin D (2), and a new p-menthane hydroperoxide, (…
Number of citations: 74 www.jstage.jst.go.jp
SW Mayer, ME Morton - Experientia, 1956 - Springer
… estinyl estradiol aminopterin furadroxyl isoniazid p-aminosalicylate 6-mercaptopurine 6-mercaptopurine zinc peroxide p-menthane hydroperoxide p-menthane hydroperoxide colchicine …
Number of citations: 1 link.springer.com
D Swern, JE Coleman, HB Knight… - Journal of Polymer …, 1953 - Wiley Online Library
… Cumene hydroperoxide (CHP) and p-menthane hydroperoxide (PMHP) were commercial samples containing 67 and 50% peroxides, respectively, and were obtained from Hercules …
Number of citations: 4 onlinelibrary.wiley.com
Z Zhao, D Gong, X Zhao… - Journal of Elastomers & …, 2015 - journals.sagepub.com
… In this study, graft polymerization of isoprene onto SBR was carried out in latex using p-menthane hydroperoxide and ferrous sulfate (FeSO 4 ) as an initiator. The effect of isoprene on …
Number of citations: 2 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.